N-methoxy-N-methylnaphthalene-1-carboxamide
Overview
Description
N-methoxy-N-methylnaphthalene-1-carboxamide, or MOMCN, is a heterocyclic compound used in a variety of scientific applications. It is a white, crystalline solid with a melting point of 217–218°C and a molecular weight of 178.20 g/mol. MOMCN has a variety of properties that make it useful in a range of applications, including its low toxicity, its ability to act as a catalyst, and its ability to form strong complexes with other molecules.
Scientific Research Applications
- NMNCA Application : Researchers have recently demonstrated an environmentally friendly electroreduction approach using NMNCA. By employing a catalytic amount of 2,2’-bipyridine as an efficient organo-mediator, they achieved anti-Markovnikov selective deuteroarylation of alkenes and aryl iodides using D₂O as the deuterium source. This method provides mono-deuterated alkylarenes without requiring metal catalysts or external reductants .
- NMNCA Application : NMNCA derivatives, especially those with fluorine substitution, have shown promise as anticancer and antimicrobial agents. Researchers are investigating their effects on cancer cell lines and microbial pathogens .
- NMNCA Application : NMNCA-based MOGs could serve as drug carriers or sensors due to their tunable properties. Researchers are exploring their gelation behavior, stability, and guest molecule encapsulation .
Electroreductive Deuteroarylation
Anticancer and Antimicrobial Activities
Metal-Organic Gels (MOGs)
properties
IUPAC Name |
N-methoxy-N-methylnaphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-14(16-2)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBCHFRDVIJOCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC2=CC=CC=C21)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methylnaphthalene-1-carboxamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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